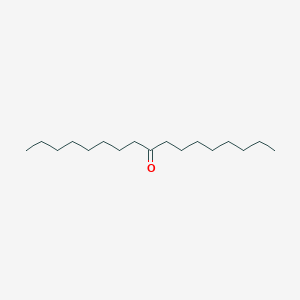

9-Heptadecanone

Description

9-Heptadecanone has been reported in Tridax procumbens, Terminalia chebula, and Aspergillus ustus with data available.

Structure

3D Structure

Properties

IUPAC Name |

heptadecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKUFMLQFLJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202310 | |

| Record name | 9-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-08-9 | |

| Record name | 9-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Heptadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HEPTADECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Heptadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL8T26JYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Heptadecanone in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Heptadecanone, also known as dioctyl ketone, is a long-chain aliphatic ketone (C17H34O) found as a natural constituent in a variety of plant species. This symmetrical ketone, with its carbonyl group located at the ninth carbon of a seventeen-carbon chain, plays a significant role in plant biochemistry and ecology. Its functions range from acting as a semiochemical involved in interspecies communication to potentially contributing to a plant's defense mechanisms through antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies related to this compound in plants, tailored for professionals in phytochemical research and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified in various plant species, often as a component of their essential oils or volatile organic compound profiles. Its presence is documented in several natural product databases, including the LOTUS database. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. Quantitative analysis is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS), with results often reported as a relative percentage of the total identified volatile compounds.

Table 1: Documented Natural Plant Sources of this compound

| Plant Species (Scientific Name) | Plant Part | Quantitative Data (Relative % of Extract) | Reference(s) |

| Tridax procumbens | Whole Plant | Reported as a constituent | [1] |

| Terminalia chebula | Not Specified | Reported as a constituent | [1] |

| Calotropis procera | Not Specified | 3.75% of total identified phytochemicals | |

| Centaurea scabiosa | Leaves & Inflorescences | Identified as a mid-chain ketone | [2] |

Note: The quantitative data presented is often based on the relative peak area in GC-MS chromatograms and serves as an indicator of relative abundance rather than absolute concentration.

Biosynthesis in Plants

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of very-long-chain fatty acids (VLCFAs). While the precise pathway is a subject of ongoing research, it is understood to be part of the broader lipid and cuticular wax metabolism. Long-chain ketones are generally produced through the "alkane-forming pathway" of cuticular wax biosynthesis.[3]

The proposed biosynthetic route involves:

-

Fatty Acid Elongation : Starting from C16 and C18 fatty acids, the fatty acid elongase (FAE) complex extends the carbon chain to produce VLCFAs.[3]

-

Reduction and Oxidation : The VLCFA precursors undergo modifications. The formation of a ketone likely involves the oxidation of a corresponding secondary alcohol precursor, 9-heptadecanol. This oxidation can be facilitated by specific enzymes.

-

Decarboxylation/Condensation : An alternative hypothesis suggests that long-chain ketones can be formed via the condensation of two fatty acid molecules, accompanied by decarboxylation and dehydration. For instance, the condensation of two C9 fatty acids (pelargonic acid) could theoretically yield this compound.

Biological Roles in Plants

Semiochemical Functions

This compound functions as a semiochemical, a molecule involved in chemical communication. Specifically, it acts as an allelochemical, mediating interactions between different species. As a volatile compound, it can travel through the environment and be detected by other organisms, primarily insects. These interactions are fundamental to ecosystem dynamics, influencing processes such as herbivory, pollination, and predation.

Role in Plant Defense

The compound has demonstrated antimicrobial properties, suggesting a role in the plant's innate defense system against pathogenic microorganisms. Long-chain ketones are components of the epicuticular wax layer, which serves as a primary physical barrier against pathogens and environmental stressors. The presence of this compound in this layer may provide an additional layer of chemical defense, inhibiting the growth of fungi and bacteria on the plant surface.

Experimental Protocols

The extraction, isolation, and identification of this compound from plant matrices require a systematic analytical approach.

Extraction Methodologies

The choice of extraction method depends on the nature of the plant material and the volatility of the target compound.

Protocol 1: Soxhlet Extraction (for non-volatile or semi-volatile compounds)

Soxhlet extraction is a continuous extraction method suitable for obtaining phytochemicals from solid plant material.

-

Sample Preparation : Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Apparatus Setup : Place approximately 10-20 g of the powdered plant material into a cellulose thimble. Position the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Selection : Fill a round-bottom flask with a suitable solvent, such as n-hexane or a hexane-acetone mixture (1:1). Common solvents include hexane, ether, and ethanol.

-

Extraction Process : Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

-

Cycling : When the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask. This process repeats automatically, ensuring a thorough extraction.

-

Duration : Continue the extraction for 6-8 hours or until the solvent in the siphon tube runs clear.

-

Concentration : After extraction, remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

Identification and Quantification

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex plant extracts.

-

Sample Preparation : Dissolve a small amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC System Parameters :

-

Injector : Set to splitless or split mode (e.g., split ratio 20:1) at a temperature of 250°C.

-

Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.

-

Column : Employ a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program : An initial temperature of 50°C held for 2-3 minutes, then ramped at 5-8°C/min to 280°C, and held for 5 minutes. This program should be optimized based on the extract's complexity.

-

-

MS System Parameters :

-

Ion Source : Electron Impact (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Mass Scan Range : 40–500 amu.

-

-

Compound Identification : Identify this compound by comparing its mass spectrum with reference spectra in established libraries such as NIST (National Institute of Standards and Technology) and Wiley. Confirmation is achieved by comparing its retention index (RI) with literature values.

-

Quantification : Determine the relative concentration of this compound by calculating the percentage of its peak area relative to the total area of all identified peaks in the chromatogram.

Conclusion and Future Directions

This compound is a noteworthy aliphatic ketone with a widespread, albeit often minor, presence in the plant kingdom. Its established role as an allelochemical and potential function in plant defense warrant further investigation. Future research should focus on elucidating the specific enzymatic steps in its biosynthetic pathway and exploring its full spectrum of biological activities. More extensive quantitative surveys across a wider range of plant species are necessary to understand its distribution and ecological significance fully. For drug development professionals, its antimicrobial properties and unique chemical structure may present opportunities for novel therapeutic applications.

References

The Biosynthesis of 9-Heptadecanone: A Proposed Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanone, a long-chain aliphatic ketone, has been identified in various organisms, including plants like Tridax procumbens and Terminalia chebula, and is known to function as a semiochemical in insects.[1] While its biological roles are beginning to be understood, the precise biosynthetic pathway for this molecule has not been fully elucidated. This technical guide synthesizes current knowledge on fatty acid metabolism and the function of key enzyme families to propose a plausible biosynthetic pathway for this compound. We present a hypothetical route commencing from the common C18 fatty acid, stearic acid, involving key oxidative steps likely catalyzed by cytochrome P450 monooxygenases. This guide also provides detailed experimental protocols for key analytical techniques that would be instrumental in the elucidation and verification of this pathway, along with structured data tables and pathway visualizations to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous C18 saturated fatty acid, stearic acid. The pathway likely involves a series of enzymatic modifications centered on the C9 position of the fatty acid chain. The key transformations are proposed to be an initial hydroxylation, followed by oxidation to a keto group, and a subsequent decarboxylation event. Cytochrome P450 (CYP) enzymes, known for their versatility in oxidizing a wide range of substrates including fatty acids, are the prime candidates for catalyzing the initial oxidative steps.[2][3][4][5]

The proposed pathway can be broken down into the following key steps:

-

Initiation from Stearoyl-CoA: The biosynthesis begins with stearoyl-CoA, a common product of fatty acid synthesis in most organisms.

-

Hydroxylation at C9: The first committed step is the regioselective hydroxylation of the C9 position of the stearoyl-CoA carbon chain to form 9-hydroxystearoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. Plant CYPs from families like CYP86 and CYP94 are known to be involved in fatty acid hydroxylation.

-

Oxidation to a Keto Group: The resulting hydroxyl group at C9 is then oxidized to a ketone, yielding 9-oxostearoyl-CoA. This oxidation could be catalyzed by a dehydrogenase specific for long-chain hydroxy fatty acids.

-

Thioester Cleavage and Decarboxylation: The final step involves the cleavage of the C1 carbon (as CO2) from 9-oxostearoyl-CoA to produce this compound. This could occur through a single enzymatic step or a series of reactions. While the exact mechanism is unknown, it could involve a decarboxylase or an oxidative cleavage reaction.

An alternative, though less direct, route could involve the initial formation of 9-heptadecanol through a similar hydroxylation and subsequent reduction, followed by oxidation to this compound.

The following diagram illustrates the proposed primary biosynthetic pathway from Stearic Acid to this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the literature. However, studies on analogous fatty acid hydroxylation reactions catalyzed by cytochrome P450 enzymes provide a basis for expected enzymatic activities. The following table presents hypothetical and example quantitative data that would be relevant to the characterization of the proposed pathway.

| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Source/Analogy |

| Proposed C9-Hydroxylase (CYP) | Stearic Acid | 9-Hydroxystearic Acid | 10 - 100 | 0.1 - 10 | Analogous to CYP-catalyzed fatty acid hydroxylation |

| Proposed 9-Hydroxy-dehydrogenase | 9-Hydroxystearic Acid | 9-Oxostearic Acid | 20 - 200 | 1 - 50 | General dehydrogenase kinetics |

| Proposed Decarboxylase | 9-Oxostearic Acid | This compound | 50 - 500 | 0.5 - 20 | Hypothetical based on other decarboxylases |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

This protocol describes the expression of a candidate plant CYP gene in a heterologous system (e.g., Saccharomyces cerevisiae or Escherichia coli) to test its catalytic activity.

Objective: To determine if a candidate CYP enzyme can hydroxylate stearic acid at the C9 position.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

S. cerevisiae strain (e.g., WAT11)

-

Full-length cDNA of the candidate CYP gene

-

Stearic acid

-

Yeast culture media (SD-Ura, SG-Ura)

-

Microsome isolation buffer

-

NADPH

-

GC-MS for product analysis

Methodology:

-

Cloning of the Candidate Gene: The full-length open reading frame of the candidate CYP gene is cloned into the yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into the S. cerevisiae WAT11 strain.

-

Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced according to the vector's promoter system (e.g., galactose induction for pYES vectors).

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 are isolated by differential centrifugation.

-

In Vitro Enzyme Assay:

-

The enzyme assay is performed in a reaction buffer containing the isolated microsomes, the substrate (stearic acid), and NADPH to initiate the reaction.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: The extracted products are derivatized (e.g., by silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of 9-hydroxystearic acid.

The following diagram outlines the experimental workflow for the heterologous expression and characterization of a candidate cytochrome P450 enzyme.

Metabolic Labeling Studies with ¹³C-Labeled Precursors

This protocol describes the use of stable isotope-labeled precursors to trace the metabolic fate of stearic acid in an organism known to produce this compound.

Objective: To provide direct evidence that stearic acid is a precursor for this compound biosynthesis.

Materials:

-

Organism of interest (e.g., Tridax procumbens cell culture or insect larvae)

-

[U-¹³C₁₈]Stearic acid

-

Growth medium or diet

-

Solvents for metabolite extraction

-

LC-MS/MS or GC-MS for isotopic analysis

Methodology:

-

Feeding of Labeled Precursor: The organism is cultured in a medium or fed a diet supplemented with a known concentration of [U-¹³C₁₈]stearic acid.

-

Incubation: The organism is allowed to grow and metabolize the labeled precursor for a specific period.

-

Metabolite Extraction: At various time points, samples are harvested, and a total metabolite extraction is performed.

-

Sample Preparation: The extract is fractionated or purified to isolate the ketone fraction.

-

Isotopic Analysis: The isolated fraction is analyzed by high-resolution mass spectrometry (LC-MS/MS or GC-MS) to detect the incorporation of ¹³C atoms into this compound. The mass shift in the molecular ion of this compound will indicate the number of carbon atoms derived from the labeled stearic acid.

The logical relationship for interpreting the results of a metabolic labeling experiment is depicted in the diagram below.

Conclusion and Future Directions

The biosynthesis of this compound most likely proceeds through the oxidative modification of a C18 fatty acid precursor, with cytochrome P450 monooxygenases playing a pivotal role. The proposed pathway, involving hydroxylation, oxidation, and decarboxylation, provides a strong framework for future experimental investigation. The protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes and intermediates involved in this pathway.

Future research should focus on:

-

Transcriptome analysis of organisms known to produce this compound to identify candidate genes encoding CYPs, dehydrogenases, and decarboxylases that are co-expressed with fatty acid biosynthesis genes.

-

In vitro reconstitution of the entire biosynthetic pathway using purified enzymes to confirm the function of each component.

-

Metabolic flux analysis to quantify the flow of carbon from primary metabolism into the this compound biosynthetic pathway.

The elucidation of this pathway will not only enhance our fundamental understanding of lipid metabolism but may also open avenues for the biotechnological production of this compound and other valuable long-chain ketones for applications in agriculture, and the fragrance and pheromone industries.

References

Solubility Profile of 9-Heptadecanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Heptadecanone (also known as dioctyl ketone), a long-chain symmetrical ketone. An understanding of its solubility is critical for applications ranging from chemical synthesis and materials science to its use as an additive or in formulation studies. This document collates available solubility data, outlines the physicochemical principles governing its behavior, and provides a detailed, standardized protocol for its experimental determination.

Physicochemical Properties of this compound

This compound (C₁₇H₃₄O) is a solid at room temperature with a molecular weight of 254.45 g/mol .[1][2] Its structure consists of a central carbonyl functional group (C=O) flanked by two octyl chains. This composition—a small polar "head" and long nonpolar "tails"—is the primary determinant of its solubility characteristics. The large, hydrophobic alkyl chains dominate the molecule's behavior, predicting poor solubility in polar solvents and high solubility in nonpolar solvents and lipids.[3][4]

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a compilation of qualitative observations and estimated values from chemical databases provides a strong directional understanding.

| Solvent | Formula | Type | Reported Solubility | Citation |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | [1] |

| Chloroform | CHCl₃ | Halogenated Alkane | Slightly Soluble | |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | |

| Alcohols (general) | R-OH | Polar Protic | Soluble | |

| Ethers (general) | R-O-R' | Polar Aprotic | Soluble | |

| Lipids | - | Nonpolar | Soluble | |

| Water | H₂O | Polar Protic | Insoluble (est. 0.04767 mg/L at 25°C) |

Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Precise quantitative values require experimental determination.

Factors Influencing Solubility

The solubility of this compound is a function of the interplay between the solute, the solvent, and environmental conditions. The principle of "like dissolves like" is the primary guiding concept. The long, nonpolar alkyl chains favor interactions with nonpolar solvents through van der Waals forces. The central carbonyl group, while polar, is sterically hindered and its influence is diminished by the large hydrophobic portion of the molecule.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for obtaining reliable and reproducible quantitative data for this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume or mass of the chosen solvent.

-

Securely cap the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical for complex organic molecules. It is advisable to sample periodically (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic solid particles.

-

Accurately dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The entire experiment should be performed in triplicate to ensure precision and accuracy.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the Isothermal Shake-Flask method for solubility determination.

References

Preliminary In-Vitro Studies on 9-Heptadecanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanone, a long-chain aliphatic ketone, has been identified in various natural sources and is emerging as a molecule of interest for its potential biological activities. Preliminary in-silico and indirect experimental evidence suggest its potential as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the current, albeit limited, in-vitro research landscape surrounding this compound. It details putative mechanisms of action, summarizes the available data, and presents standardized experimental protocols for its investigation. Furthermore, this paper illustrates potential signaling pathways that may be modulated by this compound, offering a roadmap for future research and development.

Introduction

This compound (C17H34O) is a saturated ketone that has been identified as a constituent in various plants, including Tridax procumbens and Terminalia chebula, as well as the fungus Aspergillus ustus.[1] Its structural characteristics, featuring a long aliphatic chain, suggest potential interactions with cellular membranes and lipid-dependent signaling pathways. While comprehensive in-vitro studies are scarce, network pharmacology and studies on related long-chain ketones indicate that this compound may possess valuable therapeutic properties, particularly in the realms of oncology and infectious diseases. This whitepaper aims to consolidate the existing preliminary data and provide a framework for rigorous in-vitro evaluation of this promising compound.

Putative Biological Activities and Mechanisms of Action

Anticancer Activity

Network pharmacology studies have identified this compound as a potential anticancer agent. A key putative mechanism is its interaction with Protein Kinase C alpha (PRKCA) , a serine/threonine kinase implicated in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PRKCA activity is a hallmark of several cancers. The interaction of this compound with PRKCA suggests a potential to modulate downstream signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties.[2] While specific minimal inhibitory concentration (MIC) values from dedicated studies are not yet available in the public domain, its presence in plant extracts with known antimicrobial effects suggests it may contribute to these activities. The lipophilic nature of long-chain ketones may facilitate their interaction with and disruption of microbial cell membranes, leading to bacteriostatic or bactericidal effects.

Potential Anti-inflammatory Activity

While direct in-vitro studies on the anti-inflammatory effects of this compound are lacking, research on other long-chain ketones and fatty acids suggests a potential for such activity. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often modulated by lipid molecules. Future studies should investigate the potential of this compound to inhibit the production of pro-inflammatory cytokines and mediators in relevant in-vitro models.

Data Presentation

Currently, there is a notable absence of publicly available, quantitative in-vitro data for this compound. The following tables are presented as templates for organizing future experimental findings.

Table 1: In-Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |

| e.g., MCF-7 | Breast | MTT | 48 | Data Not Available | |

| e.g., A549 | Lung | MTT | 48 | Data Not Available | |

| e.g., PC-3 | Prostate | MTT | 48 | Data Not Available |

Table 2: In-Vitro Antimicrobial Activity of this compound

| Microbial Strain | Gram Stain | Assay Type | MIC (µg/mL) | Reference |

| e.g., S. aureus | Positive | Broth Microdilution | Data Not Available | |

| e.g., E. coli | Negative | Broth Microdilution | Data Not Available | |

| e.g., C. albicans | Fungus | Broth Microdilution | Data Not Available |

Experimental Protocols

The following are detailed, standardized protocols for the in-vitro evaluation of this compound's biological activities. These methodologies are based on established practices and can be adapted for specific research needs.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well plates

-

Inoculum of the microbial strain adjusted to 0.5 McFarland standard

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. If using a viability indicator like resazurin, a color change will indicate microbial growth.

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound based on its putative interaction with PRKCA and the known roles of related lipid molecules in cellular signaling.

Caption: Putative modulation of PKCα-mediated signaling pathways by this compound.

Caption: Experimental workflow for determining the in-vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in cancer and infectious disease therapy. However, the current body of in-vitro research is in its infancy. This whitepaper highlights the critical need for comprehensive studies to elucidate its biological activities and mechanisms of action.

Future research should prioritize:

-

Quantitative in-vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines and its MIC values against various pathogenic microorganisms.

-

Mechanism of action studies: Validating the interaction of this compound with PRKCA and investigating its effects on downstream signaling pathways such as NF-κB and MAPK through techniques like western blotting and reporter gene assays.

-

Anti-inflammatory studies: Evaluating the ability of this compound to modulate inflammatory responses in cell-based assays, such as measuring cytokine production in LPS-stimulated macrophages.

A systematic and rigorous in-vitro investigation of this compound will be instrumental in unlocking its therapeutic potential and guiding its future development as a novel pharmacological agent.

References

The Enigmatic Role of 9-Heptadecanone in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptadecanone, a 17-carbon saturated ketone, represents an intriguing yet underexplored molecule within the landscape of lipid metabolism. Its structural similarity to odd-chain fatty acids suggests a potential intersection with fundamental pathways of energy homeostasis, including fatty acid oxidation and lipogenesis. This technical guide consolidates the current understanding of fatty acid metabolism and proposes a hypothetical framework for the metabolic fate of this compound and its potential regulatory roles. Detailed experimental protocols and data presentation formats are provided to facilitate future research into this compound's biological significance. While direct experimental evidence on this compound is scarce, this document serves as a foundational resource to stimulate and guide investigation into its potential as a modulator of metabolic pathways and a target for therapeutic development.

Introduction to this compound

This compound (C₁₇H₃₄O) is a long-chain aliphatic ketone.[1] Its presence has been reported in some natural sources, including certain plants and fungi.[2] Structurally, it is a 17-carbon chain with a carbonyl group at the ninth position. This odd-numbered carbon chain is of particular interest as the metabolism of odd-chain fatty acids presents unique biochemical pathways compared to their even-chained counterparts.[3][4][5] The metabolism of this compound itself is not well-documented, but we can infer potential pathways based on known mechanisms of ketone and fatty acid metabolism.

Hypothetical Metabolic Pathways of this compound

Given the absence of direct studies, we propose two primary hypothetical pathways for the metabolism of this compound:

-

Reduction and subsequent β-oxidation: this compound could be reduced to its corresponding alcohol, 9-heptadecanol, which could then be acylated to form a fatty acyl-CoA. This would then enter the mitochondrial β-oxidation spiral. As a C17 compound, its breakdown would be expected to yield propionyl-CoA in the final thiolysis step, which can enter the Krebs cycle via succinyl-CoA.

-

α-oxidation: Alternatively, this compound could undergo α-oxidation, a process known for the metabolism of branched-chain fatty acids and the generation of odd-chain fatty acids. This would involve the removal of one carbon at a time, leading to a series of shorter-chain fatty acids.

Potential Interaction with Key Metabolic Regulators

The metabolism of fatty acids is tightly regulated by key enzymes and signaling pathways. It is plausible that this compound or its metabolites could influence these regulatory nodes.

AMP-Activated Protein Kinase (AMPK)

AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Activation of AMPK leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the levels of malonyl-CoA, a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1), thereby promoting the entry of fatty acids into the mitochondria for oxidation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid uptake, transport, and oxidation. Ligand activation of PPARα leads to increased expression of CPT1 and other enzymes of the β-oxidation pathway. It is conceivable that this compound or its derivatives could act as ligands for PPARα.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from experiments investigating the effects of this compound on fatty acid metabolism. These are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Fatty Acid Oxidation in HepG2 Cells

| Treatment | Oxygen Consumption Rate (pmol/min/µg protein) | [¹⁴C]Palmitate Oxidation (nmol/hr/mg protein) |

| Vehicle Control | 150 ± 12 | 2.5 ± 0.3 |

| This compound (10 µM) | 185 ± 15 | 3.8 ± 0.4 |

| This compound (50 µM) | 220 ± 18 | 5.1 ± 0.5 |

| Etomoxir (CPT1 inhibitor) | 85 ± 9 | 0.8 ± 0.1 |

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are mean ± SD (n=3).

Table 2: Effect of this compound on Lipogenesis in 3T3-L1 Adipocytes

| Treatment | [¹⁴C]Acetate Incorporation into Lipids (dpm/µg protein) |

| Vehicle Control | 8500 ± 750 |

| This compound (10 µM) | 6200 ± 600* |

| This compound (50 µM) | 4100 ± 450 |

| Insulin (Positive Control) | 15000 ± 1200 |

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are mean ± SD (n=3).

Detailed Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound.

Fatty Acid Oxidation Assay

This protocol measures the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Seahorse XF Cell Culture Microplates (for OCR measurement) or standard cell culture plates

-

[1-¹⁴C]Palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

L-Carnitine

-

This compound

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.

-

Assay Medium Preparation: Prepare a BSA-palmitate complex by dissolving [1-¹⁴C]palmitic acid and unlabeled palmitic acid in ethanol and then conjugating to fatty acid-free BSA in serum-free media. The final concentration should be 100 µM palmitate with a specific activity of ~1 µCi/µmol. Add 0.5 mM L-carnitine to the medium.

-

Oxidation Reaction: Wash cells with warm PBS and add 0.5 mL of the assay medium to each well.

-

CO₂ Trapping: Place a small microcentrifuge tube containing 200 µL of 1M NaOH inside each well to trap the ¹⁴CO₂ produced. Seal the plate.

-

Incubation: Incubate the plate at 37°C for 2 hours.

-

Measurement: Transfer the NaOH from the microcentrifuge tubes to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration in each well to normalize the results.

De Novo Lipogenesis Assay

This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.

Materials:

-

3T3-L1 adipocytes (or other relevant cell line)

-

[¹⁴C]Acetate

-

This compound

-

Insulin

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treatment: Pre-incubate the adipocytes with this compound or vehicle control for 24 hours.

-

Labeling: Add [¹⁴C]acetate (final concentration 1 µCi/mL) to the culture medium. For a positive control, treat a set of wells with insulin (100 nM).

-

Incubation: Incubate the cells at 37°C for 4 hours.

-

Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the total lipids using a chloroform:methanol (2:1) solution.

-

Measurement: Evaporate the solvent from the lipid extract, resuspend in scintillation cocktail, and measure the radioactivity.

-

Normalization: Normalize the results to the total protein content of the cell lysate.

Western Blot for AMPK and ACC Phosphorylation

This protocol assesses the activation state of AMPK and the phosphorylation state of its substrate ACC.

Materials:

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and an antibody for a loading control (e.g., β-actin).

-

Secondary antibody (HRP-conjugated)

-

Protein lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody.

-

Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

PPARα Reporter Assay

This assay measures the ability of a compound to activate PPARα-mediated gene transcription.

Materials:

-

A cell line stably expressing a luciferase reporter gene under the control of a PPAR response element (PPRE) and a PPARα expression vector.

-

This compound

-

A known PPARα agonist (e.g., GW7647) as a positive control.

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound, vehicle control, and the positive control.

-

Incubation: Incubate for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).

GC-MS for this compound Quantification

This protocol allows for the quantification of this compound in biological samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Internal standard (e.g., a deuterated analog of this compound)

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

Procedure:

-

Sample Preparation: Collect cell pellets or culture media. Add the internal standard.

-

Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.

-

Derivatization (if necessary): While ketones can often be analyzed directly, derivatization may improve chromatographic properties.

-

GC-MS Analysis: Inject the sample onto the GC-MS system. Use an appropriate temperature program to separate the analytes. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the samples.

Conclusion and Future Directions

The relationship between this compound and fatty acid metabolism remains a nascent field of research. The hypothetical pathways and experimental frameworks presented in this guide are intended to provide a robust starting point for investigation. Future studies should focus on:

-

Metabolomic profiling: To identify the metabolic fate of this compound in various cell types.

-

Enzyme kinetics: To determine if this compound or its metabolites directly interact with key enzymes like ACC and CPT1.

-

Transcriptomic and proteomic analyses: To uncover global changes in gene and protein expression in response to this compound treatment.

-

In vivo studies: To assess the physiological effects of this compound in animal models of metabolic disease.

Elucidating the role of this compound in fatty acid metabolism could unveil novel regulatory mechanisms and potentially lead to new therapeutic strategies for metabolic disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 5. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying 9-Heptadecanone in Complex Natural Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, quantification, and characterization of 9-Heptadecanone, a long-chain aliphatic ketone, in intricate natural extracts. This document outlines detailed experimental protocols, data presentation standards, and the biological context of this molecule.

Introduction to this compound

This compound (C₁₇H₃₄O), also known as dioctyl ketone, is a naturally occurring symmetrical ketone found in a variety of organisms, including plants, insects, and fungi. Its presence in complex biological matrices necessitates robust analytical techniques for accurate identification and quantification. This guide will focus on the established methods for its analysis, primarily leveraging chromatographic and mass spectrometric techniques.

Analytical Methodologies

The identification of this compound in complex natural extracts predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly with derivatization to enhance ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like this compound.

2.1.1. Mass Spectrum of this compound

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The primary mechanisms are α-cleavage and McLafferty rearrangement.

-

α-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of stable acylium ions. For this compound, this results in characteristic fragment ions.

-

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

The most abundant ions in the mass spectrum of this compound are typically observed at a mass-to-charge ratio (m/z) of 71 and 43. The molecular ion peak [M]⁺ at m/z 254 is often of low intensity or absent.

2.1.2. Retention Data

The Kovats retention index (RI) is a useful parameter for the identification of compounds in GC. For this compound on a standard non-polar column (e.g., polydimethylsiloxane), the Kovats RI is approximately 1846.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While less common for non-polar ketones, LC-MS can be a viable alternative, especially for less volatile compounds or when coupled with derivatization techniques. Derivatization with agents like Girard's reagent T can improve ionization efficiency in electrospray ionization (ESI).

Experimental Protocols

Extraction of this compound from Plant Material

A generalized protocol for the extraction of this compound from plant matrices is as follows:

Protocol 3.1: Solvent Extraction of this compound from Plant Material

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature in the shade to preserve volatile compounds. Grind the dried material into a coarse powder.

-

Extraction:

-

Perform a Soxhlet extraction using a non-polar solvent like n-hexane or a solvent of intermediate polarity like dichloromethane.

-

Alternatively, use maceration by soaking the powdered plant material in the chosen solvent for 24-48 hours with occasional agitation.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile compounds.

-

Fractionation (Optional): For complex extracts, column chromatography on silica gel can be used to separate fractions based on polarity. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Sample Preparation for Analysis: Dissolve the dried extract or fraction in a suitable volatile solvent (e.g., hexane, dichloromethane) for GC-MS analysis.

Extraction of this compound from Insect Material

The extraction of semiochemicals from insects requires careful handling to isolate the compounds of interest.

Protocol 3.2: Solvent Extraction of Semiochemicals from Insects

-

Sample Collection: Collect insects and, if possible, dissect the specific glands known to produce semiochemicals.

-

Extraction:

-

Immerse the whole insect or the dissected glands in a small volume of a non-polar solvent like hexane for a short period (e.g., 10-30 minutes).

-

Alternatively, a headspace solid-phase microextraction (SPME) can be used to collect volatile compounds from living insects without solvent extraction.

-

-

Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen.

-

Sample Preparation for Analysis: Reconstitute the extract in a small, known volume of solvent for GC-MS analysis.

GC-MS Analysis Protocol for this compound

The following is a representative GC-MS protocol for the analysis of this compound.

Protocol 3.3: GC-MS Analysis of this compound

-

Gas Chromatograph: Agilent 7890 GC or similar.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis Protocol for Long-Chain Ketones

The following is a general LC-MS/MS protocol that can be adapted for the analysis of this compound, likely requiring derivatization for optimal sensitivity.

Protocol 3.4: LC-MS/MS Analysis of Long-Chain Ketones

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 50% B, hold for 1 minute.

-

Linearly increase to 100% B over 8 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 4

Methodological & Application

Application Notes and Protocols for the Use of 9-Heptadecanone as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision.[1][2][3] An internal standard is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response.[1][2] 9-Heptadecanone, a ketone with a 17-carbon chain, is a suitable internal standard for various chromatographic applications, particularly for the analysis of fatty acids and other long-chain organic molecules. Its chemical properties, including its volatility and solubility, make it compatible with common chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

| Property | Value | Reference |

| Molecular Formula | C17H34O | |

| Molar Mass | 254.45 g/mol | |

| Melting Point | 51-53°C | |

| Boiling Point | 250-253°C | |

| Density | 0.8381 g/cm³ (estimate) | |

| Solubility | Soluble in toluene and chloroform. Insoluble in water. | |

| CAS Number | 540-08-9 |

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is paramount for robust analytical method development. This compound is a suitable choice for several reasons:

-

Structural Similarity: While not a fatty acid itself, its long alkyl chain provides similar chromatographic behavior to many fatty acid methyl esters (FAMEs) and other lipids, ensuring it co-extracts and behaves similarly during sample preparation and analysis.

-

Chemical Inertness: As a ketone, it is relatively stable and less likely to react with analytes or derivatizing agents under typical analytical conditions.

-

Absence in Biological Samples: this compound is not naturally occurring in most biological matrices, preventing interference from endogenous compounds.

-

Chromatographic Resolution: It can be readily separated from common analytes of interest in a chromatographic run.

-

Detector Response: It provides a good response with common GC detectors like the Flame Ionization Detector (FID) and can be detected by mass spectrometry.

Application: Quantification of Fatty Acids in Biological Matrices by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of fatty acids in a biological matrix (e.g., plasma or serum) after conversion to their fatty acid methyl esters (FAMEs).

Experimental Workflow

Caption: Workflow for fatty acid quantification using this compound as an internal standard.

Detailed Experimental Protocol

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Fatty acid standards for calibration curve

-

Chloroform

-

Methanol

-

Boron trifluoride (BF3) in Methanol (14%)

-

Hexane

-

Anhydrous Sodium Sulfate

-

Biological sample (e.g., plasma)

2. Preparation of Internal Standard Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in hexane in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at -20°C.

3. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add a known amount of the this compound internal standard stock solution (e.g., 10 µL of a 1 mg/mL solution).

-

Perform a lipid extraction using a modified Folch method:

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer containing the lipids and internal standard.

-

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the collected organic solvent under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Heat at 100°C for 30 minutes in a sealed tube.

-

Cool to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs and the internal standard.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

5. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 25°C/min to 175°C

-

Ramp 2: 4°C/min to 230°C, hold for 5 min

-

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

6. Data Analysis and Quantification:

-

Identify the peaks for the FAMEs and this compound based on their retention times and mass spectra.

-

Integrate the peak areas of the target FAMEs and the this compound internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration ratio for a series of calibration standards.

-

Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Calibration Curve Data

A typical calibration curve for a fatty acid (e.g., Palmitic acid, C16:0) using this compound as an internal standard would be constructed from data similar to the following:

| Standard | C16:0 Conc. (µg/mL) | This compound Conc. (µg/mL) | C16:0 Peak Area | This compound Peak Area | Peak Area Ratio (C16:0 / IS) |

| 1 | 1 | 10 | 50,000 | 500,000 | 0.10 |

| 2 | 5 | 10 | 255,000 | 510,000 | 0.50 |

| 3 | 10 | 10 | 520,000 | 520,000 | 1.00 |

| 4 | 25 | 10 | 1,300,000 | 525,000 | 2.48 |

| 5 | 50 | 10 | 2,650,000 | 530,000 | 5.00 |

The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.99.

Logical Relationship of Internal Standard Method

Caption: The principle of quantification using an internal standard.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of fatty acids and other long-chain molecules by GC-MS. Its physicochemical properties and non-endogenous nature make it an excellent choice for correcting analytical variability. The provided protocol offers a detailed framework for its implementation in a laboratory setting. As with any analytical method, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable results.

References

Quantification of 9-Heptadecanone in Insect Pheromone Glands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Heptadecanone, a saturated ketone, has been identified as a component of the semiochemical profile in various insect species. As a semiochemical, it can play a role in chemical communication, influencing behaviors such as mating and aggregation. The precise quantification of such compounds within insect pheromone glands is crucial for understanding their biological function, for the development of species-specific pest management strategies, and for exploring their potential as bioactive molecules in drug development.

This document provides detailed application notes and experimental protocols for the quantification of this compound in insect pheromone glands. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds like ketones in complex biological matrices.

Data Presentation

While this compound is a known insect semiochemical, specific quantitative data for this compound within the pheromone glands of insects is not extensively available in the current scientific literature. However, its presence has been noted in the cuticular lipids and glandular secretions of several species, which often have a close relationship with pheromonal communication. The following table summarizes the identification of this compound or related ketones in various insect orders.

| Insect Order | Species | Gland/Source | Compound | Quantitative Data | Analytical Method |

| Coleoptera | Anoplophora malasiaca (White-spotted longicorn beetle) | Elytra (contact sex pheromone) | Long-chain ketones (not this compound) | Relative ratios provided | GC-MS, NMR |

| Blattodea | Blattella germanica (German cockroach) | Cuticle (contact sex pheromone) | Methyl-branched ketone hydrocarbons | - | GC-MS |

| Hymenoptera | Apis mellifera (Honey bee) | Mandibular glands | (E)-9-oxodec-2-enoic-acid (a ketone) | Present in queen mandibular pheromone | GC-MS |

Note: The table highlights the presence of ketones in insect semiochemical blends. Direct quantification of this compound from pheromone glands remains a subject for further research.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in insect pheromone glands.

Protocol 1: Pheromone Gland Extraction and Sample Preparation

This protocol describes the dissection of pheromone glands and the extraction of semiochemicals.

Materials:

-

Insect specimens (e.g., adult females of the species of interest)

-

Dissecting microscope

-

Fine-tipped forceps and dissecting scissors

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (High-purity, for pesticide residue analysis)

-

Internal Standard (IS) solution (e.g., 1-octadecanone or a deuterated analog of this compound in hexane, at a known concentration of 10 ng/µL)

-

Micropipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Gland Dissection:

-

Cold-anesthetize the insect to immobilize it.

-

Under a dissecting microscope, carefully dissect the pheromone gland. The location of the gland varies by species (e.g., terminal abdominal segments in many moths, rectal glands in some beetles).

-

Immediately transfer the excised gland into a clean 2 mL glass vial. For quantitative analysis, it is crucial to process individual glands or a known number of pooled glands.

-

-

Extraction:

-

To the vial containing the gland, add a precise volume of hexane (e.g., 50 µL).

-

Gently crush the gland against the vial wall using a clean glass rod to ensure complete extraction.

-

Add a known amount of the internal standard solution (e.g., 1 µL of 10 ng/µL IS). The IS is essential for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

-

Cap the vial tightly and vortex for 1 minute.

-

Allow the sample to extract for at least 30 minutes at room temperature.

-

Centrifuge the vial at 3000 rpm for 5 minutes to pellet any tissue debris.

-

Carefully transfer the supernatant (the hexane extract) to a new vial for GC-MS analysis.

-

Store the extract at -20°C until analysis to prevent degradation.

-

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for quantifying this compound in the prepared extract.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID x 0.25 µm film thickness)

-

High-purity helium as the carrier gas

-

This compound analytical standard

-

Hexane (High-purity)

-

Autosampler vials with inserts

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/µL).

-

Add the same concentration of the internal standard to each calibration standard as was added to the samples.

-

Analyze each standard by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample extract into the GC-MS system in splitless mode.

-

GC Conditions (Example):

-

Inlet temperature: 250°C

-

Oven program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier gas flow: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan mode: Full scan (m/z 40-500) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. Characteristic ions for this compound (m/z 58, 71, 85, 113, 225) and the internal standard should be monitored.

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the peak area ratio.

-

Using the calibration curve, determine the concentration of this compound in the sample extract.

-

Calculate the absolute amount of this compound per pheromone gland (in ng/gland).

-

Protocol 3: Derivatization of this compound for Enhanced GC-MS Analysis (Optional)

For increased sensitivity and improved chromatographic peak shape, ketones can be derivatized. Oximation is a common derivatization reaction for ketones.

Materials:

-

Pentafluorobenzyl hydroxylamine hydrochloride (PFBHA)

-

Pyridine

-

Heating block or water bath

Procedure:

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a PFBHA solution in pyridine (e.g., 10 mg/mL).

-

Cap the vial and heat at 60-70°C for 1 hour.

-

After cooling, add 100 µL of hexane and 100 µL of water.

-

Vortex and centrifuge.

-

Analyze the upper hexane layer by GC-MS. The PFBHA-oxime derivative of this compound will have a different retention time and mass spectrum, which should be confirmed with a derivatized standard.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Putative signaling pathway involving this compound.

Troubleshooting & Optimization

Addressing matrix effects in the analysis of 9-Heptadecanone

Welcome to the technical support center for the analysis of 9-heptadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this compound, with a specific focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In complex biological samples like plasma or tissue, endogenous substances such as lipids, phospholipids, and salts can interfere with the analysis.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also accumulate in the injector port and on the column, creating active sites that can interact with the analyte, leading to poor peak shape and variability.

Q2: I am observing inconsistent signal for this compound in my biological samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?

A2: This discrepancy is a strong indicator of matrix effects. To confirm and quantify the extent of these effects, a post-extraction spike experiment is the most common method.[1] This involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process.

The matrix effect can be calculated using the following formula: